molecular formula C8H4BrF2N B1380765 6-Bromo-2,3-difluorophenylacetonitrile CAS No. 1517576-71-4

6-Bromo-2,3-difluorophenylacetonitrile

Cat. No.: B1380765
CAS No.: 1517576-71-4
M. Wt: 232.02 g/mol
InChI Key: FLFVGCCMEOSUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2,3-difluorophenylacetonitrile is a chemical compound with the molecular formula C8H4BrF2N . It is a white fused solid and has garnered interest in the scientific community for its potential applications in various fields of research.


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring substituted with bromo and difluoro groups, and an acetonitrile group . The molecular weight of this compound is 232.02 g/mol .


Physical and Chemical Properties Analysis

This compound is a white fused solid . Its molecular weight is 232.02 g/mol . Unfortunately, other physical and chemical properties like boiling point, melting point, density, and solubility were not available in the sources I found.

Scientific Research Applications

Synthesis and Reactivity

6-Bromo-2,3-difluorophenylacetonitrile serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures. Its reactivity is pivotal in the synthesis of various halogenated compounds and derivatives, expanding the toolbox for designing molecules with potential biological activity and material science applications. For instance, it has been utilized in the study of photoarylation and alkylation reactions of bromonaphthols, showcasing its role in generating electrophilic carbene intermediates for trapping with diverse nucleophiles (Pretali et al., 2009).

Derivatives and Functionalization

The compound's bromo and fluoro substituents offer unique electronic and steric properties, making it an ideal candidate for nucleophilic substitution reactions and further functionalization. This aspect is crucial for developing novel ligands, pharmaceuticals, and materials with improved performance and selectivity. The research into derivatization of carboxylic acids, for instance, highlights the utility of related halogenated intermediates in enhancing detection methods in chromatography, indicating the broader implications of such compounds in analytical chemistry (Ingalls et al., 1984).

Molecular Structure Studies

Computational and spectroscopic studies on halogenated nitriles, including those similar to this compound, offer insights into their electronic structure, reactivity, and potential interactions with biological targets. These investigations are crucial for rational drug design and the development of materials with specific electronic properties (Arulaabaranam et al., 2021).

Electrophilic Substitution Reactions

The compound's inherent reactivity towards electrophilic substitution reactions facilitates the introduction of various functional groups, enabling the synthesis of a wide array of halogenated aromatics. This property is instrumental in the creation of building blocks for pharmaceuticals, agrochemicals, and organic materials (Kosobokov et al., 2014).

Safety and Hazards

This compound is classified as acutely toxic and can cause skin and eye irritation . It is harmful if swallowed or inhaled, and is toxic in contact with skin . In case of exposure, it is advised to wash immediately with plenty of soap and water . If swallowed, one should not induce vomiting and should seek medical attention immediately .

Biochemical Analysis

Biochemical Properties

6-Bromo-2,3-difluorophenylacetonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved. For instance, it can interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can modulate the expression of genes involved in apoptosis, thereby influencing cell survival and death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound can lead to alterations in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress . It is crucial to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting or modulating the activity of key enzymes in these pathways . For instance, its interaction with cytochrome P450 enzymes can alter the metabolism of drugs and other substances, leading to changes in their pharmacokinetics and dynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical mechanisms and effects.

Properties

IUPAC Name

2-(6-bromo-2,3-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N/c9-6-1-2-7(10)8(11)5(6)3-4-12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFVGCCMEOSUQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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